7-Phenylpteridine
CAS No.:
Cat. No.: VC0578754
Molecular Formula: C12H8N4
Molecular Weight: 208.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H8N4 |
|---|---|
| Molecular Weight | 208.22 g/mol |
| IUPAC Name | 7-phenylpteridine |
| Standard InChI | InChI=1S/C12H8N4/c1-2-4-9(5-3-1)10-7-14-11-6-13-8-15-12(11)16-10/h1-8H |
| Standard InChI Key | DOKUXKCHVYVEKT-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=NC3=NC=NC=C3N=C2 |
| Canonical SMILES | C1=CC=C(C=C1)C2=NC3=NC=NC=C3N=C2 |
Introduction
Chemical Properties and Structure
7-Phenylpteridine consists of a pteridine core structure with a phenyl group attached at position 7. This molecular arrangement results in a compound with distinct physical and chemical properties that differentiate it from other pteridine derivatives. Based on analysis of related structures, we can determine its key chemical characteristics.
By comparison, the related compound 6-phenylpteridine-2,4,7-triamine has a molecular weight of 253.26 g/mol and contains additional amino groups that significantly alter its physicochemical profile . This comparison highlights how substituent position and functional group presence dramatically influence the properties of pteridine derivatives.
Table 1: Estimated Physicochemical Properties of 7-Phenylpteridine
| Property | Value | Basis for Estimation |
|---|---|---|
| Molecular Formula | C12H8N4 | Structural analysis |
| Molecular Weight | 208.22 g/mol | Calculated from formula |
| LogP (estimated) | 2.1-2.6 | Comparison with similar compounds |
| Hydrogen Bond Acceptors | 4 | Four nitrogen atoms in structure |
| Hydrogen Bond Donors | 0 | No NH or OH groups present |
| Polar Surface Area | ~65-75 Ų | Based on similar heterocycles |
| Melting Point | Not determined | Requires experimental verification |
The electronic distribution within 7-Phenylpteridine is influenced by both the electron-rich pteridine core and the phenyl substituent. The pteridine system contains multiple nitrogen atoms that affect the π-electron density distribution, while the phenyl group can participate in extended conjugation with the pteridine system. This electronic arrangement influences spectroscopic properties, reactivity patterns, and potential interactions with biological targets.
Spectroscopically, 7-Phenylpteridine would be expected to exhibit characteristic UV-Visible absorption peaks related to both the pteridine core and the phenyl substituent. NMR spectroscopy would reveal distinctive signals for the aromatic protons of both the pteridine and phenyl rings, with coupling patterns that reflect their specific electronic environments.
Synthesis Methods
The synthesis of 7-Phenylpteridine presents challenges common to the preparation of substituted pteridines, requiring strategic approaches to construct the heterocyclic core and introduce the phenyl substituent at the specific position. While direct synthesis information for 7-Phenylpteridine is limited in the available literature, several potential synthetic routes can be proposed based on established methods for related compounds.
Retrosynthetic Analysis
From a retrosynthetic perspective, two main approaches can be considered for synthesizing 7-Phenylpteridine:
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Construction of the pteridine core followed by introduction of the phenyl group at position 7
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Assembly of the pteridine ring system from appropriately substituted precursors that already contain the phenyl group
The first approach would require selective functionalization of the pteridine core, while the second would necessitate careful design of precursors to ensure the correct positioning of the phenyl group in the final structure.
Cross-Coupling Reactions
Cross-coupling methodologies, particularly those involving C-H activation or traditional palladium-catalyzed coupling reactions, could be employed to introduce the phenyl group at position 7 of a pre-formed pteridine core. Similar approaches have been reported for phenylpyridines, as documented in the literature: "Synthesis of 4-methoxy-2-phenylpyridine (7) from 4-methoxypyridine (14) using phenylboronic acid..." . The reaction conditions included the use of phenylboronic acid, AgNO3, and K2S2O8 in a DCE:H2O mixture .
Ring Construction Approaches
Alternatively, the pteridine ring system could be constructed from appropriate precursors that already contain the phenyl group. This approach would involve condensation reactions between suitably functionalized pyrimidine and pyrazine derivatives. The starting materials, such as 2-oxo-4-phenyl-but-3-enoic acids, could be synthesized "using known methods from appropriate aromatic aldehydes and pyruvic acid" , followed by further transformations to construct the complete pteridine system.
Table 2: Comparison of Potential Synthetic Approaches for 7-Phenylpteridine
Synthetic Challenges
The synthesis of 7-Phenylpteridine presents several challenges:
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Regioselectivity: Ensuring selective functionalization at position 7 of the pteridine core
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Reactivity: Managing the reactivity of the nitrogen-rich pteridine system
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Purification: Developing effective purification protocols for the final compound and intermediates
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Characterization: Comprehensive structural confirmation using spectroscopic techniques
Addressing these challenges would require careful optimization of reaction conditions and potentially the development of novel synthetic methodologies specific to 7-Phenylpteridine.
Biological Activities
The biological activity profile of 7-Phenylpteridine can be estimated based on the known activities of structurally related compounds, particularly other pteridine derivatives and phenyl-substituted heterocycles. While specific biological data for 7-Phenylpteridine itself is limited in the available literature, structural analysis suggests several potential biological applications.
Structure-Activity Relationships
Structure-activity relationship studies with related compounds provide valuable insights into the potential biological activity of 7-Phenylpteridine. Research has demonstrated that "the positions of aryl group substituents have a slight impact on the activity" , suggesting that the specific position of the phenyl group on the heterocyclic core influences biological effects. Furthermore, "compounds substituted at the aryl group C-3 position displayed better activity than those substituted at the C-4 position" , indicating that substitution patterns on the phenyl group itself could further modulate activity.
Table 3: Potential Biological Activities of 7-Phenylpteridine Based on Related Compounds
Molecular Docking Studies
Computational approaches, particularly molecular docking studies, offer valuable insights into the potential interactions of 7-Phenylpteridine with biological targets. Similar studies conducted with related compounds have revealed specific binding modes and interactions. For instance, docking studies with compound 12h and PI3Kα demonstrated that "the morpholino group formed one hydrogen bond with the VAL815 residue" and "the nitrogen atom of the amide group formed one hydrogen bond with the ASP810 residue" . Such studies could be extended to 7-Phenylpteridine to predict its potential interactions with various biological targets and guide the design of derivatives with enhanced properties.
Research Applications
The unique structural features and potential properties of 7-Phenylpteridine suggest various research applications across multiple scientific disciplines. These applications build upon the established uses of pteridine derivatives while potentially offering new opportunities based on the specific characteristics of 7-Phenylpteridine.
Medicinal Chemistry Applications
In medicinal chemistry, 7-Phenylpteridine represents a promising scaffold for the development of bioactive compounds with potential therapeutic applications. The nitrogen-rich pteridine core combined with the phenyl substituent creates a molecular framework that can be further modified to enhance specific biological activities or improve pharmacokinetic properties.
Structure-activity relationship studies could explore the effects of various substituents on both the pteridine core and the phenyl group, similar to investigations showing that "the oxidation of the sulfur atom in thiopyran and various types of substituents on the aryl group have different impacts on different series of compounds" . This systematic approach could lead to the identification of 7-Phenylpteridine derivatives with optimized biological activities for specific therapeutic targets.
Chemical Biology Tools
7-Phenylpteridine and its derivatives could serve as valuable tools in chemical biology research. The planar, aromatic structure and potential fluorescence properties could make appropriately functionalized derivatives useful as fluorescent probes for biological imaging or as molecular sensors for specific analytes. Furthermore, if biological targets of 7-Phenylpteridine were identified, derivatives could be developed as chemical probes for studying particular biological pathways or cellular processes.
Materials Science Applications
In materials science, the extended conjugation and potential electronic properties of 7-Phenylpteridine suggest applications in the development of functional materials. Pteridine derivatives have been investigated for applications in organic electronics, photovoltaics, and sensing materials, where their electronic and optical properties play crucial roles. The phenyl substituent in 7-Phenylpteridine could enhance π-stacking interactions and influence solid-state arrangements, potentially leading to materials with interesting optical or electronic properties.
Table 4: Research Applications of 7-Phenylpteridine
| Application Area | Specific Applications | Key Properties Utilized | Development Stage |
|---|---|---|---|
| Medicinal Chemistry | Drug candidates, Enzyme inhibitors | Nitrogen-rich structure, Target binding | Conceptual/Early |
| Chemical Biology | Fluorescent probes, Affinity labels | Aromatic structure, Potential fluorescence | Conceptual |
| Materials Science | Organic electronics, Sensors | Extended conjugation, Electronic properties | Conceptual |
| Synthetic Methodology | Reaction development | Heterocyclic reactivity patterns | Conceptual/Early |
| Coordination Chemistry | Metal complexes, Catalysis | Nitrogen donor atoms | Conceptual |
Synthetic Methodology Development
Comparative Analysis with Related Compounds
Comparison with Other Pteridine Derivatives
The pteridine family encompasses a diverse range of compounds with varying substitution patterns. 6-Phenylpteridine-2,4,7-triamine, which has a phenyl group at position 6 instead of position 7 and additional amino substituents, has distinctly different physicochemical properties. With a molecular weight of 253.26 g/mol, a logP of 1.154, and six hydrogen bond donors , it exhibits greater hydrophilicity and hydrogen-bonding capacity compared to the estimated properties of 7-Phenylpteridine. These differences would significantly impact solubility, membrane permeability, and potential biological interactions.
Comparison with Phenylpyridine Derivatives
Phenylpyridine derivatives, while structurally simpler than pteridines, offer valuable comparisons regarding the effects of phenyl substitution on nitrogen-containing heterocycles. 2-Phenylpyridine, with a phenyl group at position 2 of the pyridine ring, represents a simpler nitrogen heterocycle that shares some structural features with 7-Phenylpteridine . The synthetic methodologies developed for phenylpyridines, particularly those involving coupling reactions with phenylboronic acid, provide potential approaches for the synthesis of 7-Phenylpteridine.
Comparison with Complex Heterocyclic Systems
More complex heterocyclic systems containing phenyl substituents offer additional points of comparison. For instance, "7-(3-phenyl-1,2,4-oxadiazol-5-yl)-3-{[4-(propan-2-yl)piperazin-1-yl]methyl} triazolo[4,3-a]pyridine" represents a complex heterocyclic system with multiple nitrogen-containing rings and a phenyl substituent . With a molecular weight of 403.49 g/mol and a calculated logP of 2.6159 , this compound exemplifies how additional structural complexity can influence physicochemical properties while maintaining some structural similarities to 7-Phenylpteridine.
Table 5: Comparative Analysis of 7-Phenylpteridine and Related Compounds
Structure-Property Relationships
The comparative analysis reveals several important structure-property relationships:
These relationships provide a framework for understanding the potential properties of 7-Phenylpteridine and guiding the design of derivatives with enhanced characteristics for specific applications.
Future Research Directions
The analysis of 7-Phenylpteridine reveals several promising research directions that could advance understanding of this compound and expand its potential applications. These directions span multiple disciplines and represent opportunities for significant scientific contributions.
Comprehensive Structure-Activity Relationship Studies
Systematic structure-activity relationship studies would provide valuable insights into the effects of structural modifications on the properties and activities of 7-Phenylpteridine derivatives. Similar to studies showing that "compounds substituted at the aryl group C-3 position displayed better activity than those substituted at the C-4 position" , investigations could explore:
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Effects of various substituents on the phenyl group
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Influence of additional substituents at different positions of the pteridine core
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Impact of modifications on the pteridine ring system itself
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Correlation between structural features and specific biological activities
These studies would guide the rational design of 7-Phenylpteridine derivatives with optimized properties for specific applications.
Biological Evaluation
Comprehensive biological evaluation of 7-Phenylpteridine and its derivatives would reveal potential therapeutic applications. This would include:
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Screening against various cancer cell lines using MTT cell proliferation assays, similar to evaluations described for related compounds
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Assessment of enzyme inhibitory activities, particularly against kinases and other enzymes implicated in disease processes
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Investigation of antimicrobial, anti-inflammatory, and other biological activities
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Identification of specific biological targets and mechanisms of action
These biological investigations would position 7-Phenylpteridine within the broader context of bioactive heterocycles and potentially identify novel therapeutic leads.
Computational Studies
Computational approaches would complement experimental investigations and provide valuable insights into the properties and potential interactions of 7-Phenylpteridine:
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Molecular docking studies with various biological targets, similar to those conducted for compound 12h with PI3Kα
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Quantum chemical calculations to elucidate electronic properties and reactivity patterns
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Molecular dynamics simulations to explore conformational preferences and dynamic behaviors
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QSAR models to predict activities of designed derivatives before synthesis
These computational studies would guide experimental work and accelerate the discovery of 7-Phenylpteridine derivatives with desired properties.
Table 6: Priority Research Directions for 7-Phenylpteridine
| Research Direction | Key Objectives | Potential Methodologies | Expected Outcomes | Priority Level |
|---|---|---|---|---|
| Synthetic methodology | Develop efficient synthesis routes | Cross-coupling, C-H activation, Convergent approaches | Access to 7-Phenylpteridine and derivatives | High |
| Structure-activity relationships | Understand effects of structural modifications | Systematic derivative synthesis, Activity testing | Design guidelines for bioactive derivatives | High |
| Biological evaluation | Identify potential therapeutic applications | Cell-based assays, Enzyme inhibition studies | Discovery of bioactive derivatives | Medium-High |
| Computational studies | Predict properties and interactions | Molecular docking, Quantum calculations | Rational design tools | Medium |
| Materials applications | Explore electronic and optical properties | Spectroscopic studies, Device fabrication | Novel functional materials | Medium-Low |
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